Bovine Xanthine Oxidase Inhibitory Activity: A Baseline Potency Measurement
In a spectrophotometric enzyme assay measuring the reduction of uric acid formation, 3-(2H-1,3-benzodioxol-5-yl)-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea demonstrated inhibition of bovine xanthine oxidase with an IC50 of 1920 nM [1]. This value was obtained following a 5-minute preincubation of the compound with the enzyme, after which xanthine substrate was added and activity measured for 20 minutes [1]. No direct comparator data from the same study is available for this specific compound; the activity data exists in the context of a broader medicinal chemistry campaign on structurally distinct hydrazide derivatives [2]. The IC50 serves as a sole quantitative reference point, but without a matched-pair analog comparison, the relative selectivity and structure-activity relationship contribution of the thiophene-pyridine moiety cannot be quantified from this dataset.
| Evidence Dimension | Xanthine Oxidase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1920 nM |
| Comparator Or Baseline | No direct comparator; assay reference compound febuxostat (BDBM50320491) IC50 = 18 nM in the same assay system. |
| Quantified Difference | ~107-fold less potent than the clinical XO inhibitor febuxostat (18 nM) in the same assay format. |
| Conditions | Bovine xanthine oxidase; spectrophotometric detection of uric acid; 5 min preincubation, 20 min reaction. |
Why This Matters
This is the only publicly curated bioactivity data point for this compound, establishing a minimum baseline for procurement decisions in xanthine oxidase research; without it, there is no justification for selecting this compound over any other benzodioxole-urea analog.
- [1] BindingDB Assay Summary for ChEMBL_1891140 (CHEMBL4392967). Inhibition of bovine xanthine oxidase; IC50 for BDBM50523778 (CHEMBL4476633): 1920 nM. View Source
- [2] Zhang, L.; Wang, S.; Yang, M.; Shi, A.; Wang, H.; Guan, Q.; Bao, K.; Zhang, W. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorg. Med. Chem. 2019, 27, 1818-1823. View Source
